molecular formula C15H12I3NO3 B14640741 3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine CAS No. 51725-31-6

3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine

Cat. No.: B14640741
CAS No.: 51725-31-6
M. Wt: 634.97 g/mol
InChI Key: RYNFIHJMHIOLDH-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine is a synthetic iodinated aromatic amino acid derivative of L-tyrosine. As a research chemical, it serves as a valuable intermediate in organic synthesis and radiopharmaceutical chemistry, particularly in the development of novel thyroid hormone analogs. Its structure, featuring multiple iodine atoms on aromatic rings, makes it a candidate for studying radioiodination techniques. These techniques are crucial for creating compounds used in molecular imaging and targeted radiotherapy . The specific research applications and full biochemical profile of this compound are yet to be fully characterized in the scientific literature. Handling should follow standard laboratory safety protocols. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

51725-31-6

Molecular Formula

C15H12I3NO3

Molecular Weight

634.97 g/mol

IUPAC Name

(2S)-2-amino-3-[3,5-diiodo-4-(3-iodophenoxy)phenyl]propanoic acid

InChI

InChI=1S/C15H12I3NO3/c16-9-2-1-3-10(7-9)22-14-11(17)4-8(5-12(14)18)6-13(19)15(20)21/h1-5,7,13H,6,19H2,(H,20,21)/t13-/m0/s1

InChI Key

RYNFIHJMHIOLDH-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC(=CC(=C1)I)OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I

Canonical SMILES

C1=CC(=CC(=C1)I)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I

Origin of Product

United States

Preparation Methods

Synthesis via Direct Iodination and Sulfation

Iodination of L-Tyrosine Precursors

The synthesis begins with L-tyrosine as the starting material. Sequential iodination at the 3,5 positions of the phenolic ring is achieved using iodine monochloride (ICl) or iodine in the presence of oxidizing agents. A critical intermediate, 3,5-diiodo-L-tyrosine (DIT), is formed through this step. Subsequent coupling with 3-iodophenol introduces the O-(3-iodophenyl) group.

Reaction Conditions:
  • Solvent : Dimethylacetamide (DMAC) or aqueous acetic acid.
  • Temperature : 65–70°C for 6–12 hours.
  • Yield : 72–85% after recrystallization.

Sulfation of the Phenolic Group

The hydroxyl group at the 4-position of the iodophenyl moiety is sulfated using chlorosulfonic acid (ClSO₃H). This step requires careful control to avoid over-sulfation and decomposition.

Optimized Protocol:
  • Reagents : Chlorosulfonic acid (2.5 equiv), DMAC (5 vol).
  • Reaction Time : 3 hours at 0–5°C.
  • Workup : Quenching with ice-water, followed by neutralization with NaOH to isolate the monosodium salt.

Alternative Routes via Protected Intermediates

Protection of Amino and Carboxyl Groups

To prevent side reactions during iodination, the amino and carboxyl groups of L-tyrosine are protected using tert-butoxycarbonyl (Boc) and benzyl esters, respectively.

Key Steps:
  • Boc Protection : Reaction with di-tert-butyl dicarbonate in THF.
  • Iodination : Selective iodination using N-iodosuccinimide (NIS) in DMF.
  • Deprotection : Acidic hydrolysis (HCl/MeOH) to yield 3,5-diiodo-L-tyrosine.

Coupling with 3-Iodophenol

Mitsunobu or Ullmann coupling reactions are employed to attach the 3-iodophenyl group to the iodinated tyrosine core.

Mitsunobu Conditions:
  • Reagents : DIAD, PPh₃, THF.
  • Yield : 64–78% after column chromatography.

Large-Scale Industrial Synthesis

Patent-Based Methods

Patents by Bracco Imaging S.p.A. disclose scalable processes for T3S production:

Process Highlights:
  • Starting Material : 3,5-Diiodo-O-(4-hydroxy-3-iodophenyl)-L-tyrosine (T2).
  • Sulfation : T2 is treated with ClSO₃H in DMAC, yielding T3S monosodium salt.
  • Purification : Crystallization from acetone/water mixtures (purity >98% by HPLC).
Data Table: Comparative Analysis of Patent Methods
Parameter US9890116B2 WO2012136761A1 EP2694471B1
Starting Material T2 (100 g) T2 (154 mmol) T2 (1.0 kg)
Solvent DMAC (2.0 L) DMAC (2.5 L) DMAC (10 L)
ClSO₃H (equiv) 2.2 2.5 2.0
Reaction Temp (°C) 0–5 0–5 0–5
Isolated Yield 82% 79% 85%
Purity (HPLC) 98.5% 97.8% 99.1%

Challenges and Innovations in Purification

Crystallization Techniques

T3S’s low solubility in polar solvents necessitates optimized crystallization protocols:

  • Solvent System : Acetone/water (3:1 v/v).
  • Crystal Form : Monohydrate, characterized by XRD.

Chromatographic Methods

Reverse-phase HPLC with C18 columns ensures removal of di-sulfated impurities:

  • Mobile Phase : Acetonitrile/0.1% TFA (gradient elution).
  • Retention Time : 12.3 minutes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.12 (d, 2H, J = 8.6 Hz), 6.85 (d, 2H, J = 8.6 Hz), 4.42 (m, 1H).
  • IR (KBr) : 3400 cm⁻¹ (O-H), 1670 cm⁻¹ (C=O), 1240 cm⁻¹ (S=O).

Optical Rotation

  • [α]²⁵D : -3.5° (c = 1.0 in 1N HCl), confirming L-configuration.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can remove iodine atoms, converting the compound back to less iodinated forms.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Less iodinated tyrosine derivatives.

    Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its effects on cellular processes and enzyme activities.

    Medicine: Investigated for potential therapeutic applications, including as a radiolabeled compound for imaging.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine involves its interaction with various molecular targets, including enzymes and receptors. The iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below highlights key structural and functional differences between 3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine and related iodinated tyrosine derivatives:

Compound Molecular Formula Substituents Biological Role Renal Handling Physical Properties
This compound C₁₅H₁₁I₃NO₃ 3,5-diiodo (tyrosine) + 3-iodo (phenyl) Experimental/Research use Likely secreted (tri-substituted) Data limited; expected higher lipophilicity
3,5-Diiodo-L-tyrosine (DIT) C₉H₉I₂NO₃ 3,5-diiodo (tyrosine) Thyroid hormone precursor (T4/T3 synthesis) Secreted by proximal tubules M.P.: 187–195°C (dihydrate); Moisture: 7–8.5%
Thyroxine (T4) C₁₅H₁₁I₄NO₄ 3,5-diiodo (tyrosine) + 3',5'-diiodo (phenyl) Primary thyroid hormone (metabolic regulator) Hepatic/renal clearance M.P.: 231–233°C; Low aqueous solubility
N-Acetyl-O-(3,5-dinitrophenyl)-L-tyrosine C₁₇H₁₅N₃O₈ 3,5-dinitro (phenyl) + N-acetyl Research (nitro group reactivity studies) Unknown Higher reactivity due to nitro groups

Pharmacokinetic and Metabolic Differences

  • Renal Excretion: Mono-substituted tyrosine derivatives (e.g., MIT) are reabsorbed by renal tubules, while di-substituted derivatives like DIT are secreted . The tri-substituted structure of this compound may enhance tubular secretion, though steric effects from the bulky phenyl group could alter this behavior.

Q & A

Q. What is the role of 3,5-Diiodo-O-(3-iodophenyl)-L-tyrosine in thyroid hormone biosynthesis?

This compound is structurally related to diiodotyrosine (DIT), a precursor in thyroid hormone synthesis. In vivo, DIT residues couple to form thyroxine (T4) and triiodothyronine (T3). The iodinated aromatic rings enable oxidative coupling via thyroid peroxidase, highlighting its potential as a biochemical intermediate . Methodologically, researchers can study its incorporation into hormone precursors using radioisotope labeling or enzyme assays .

Q. What analytical methods are recommended for characterizing iodinated tyrosine derivatives?

Thin-layer chromatography (TLC) with solvent systems like toluene:2-propanol:acetone:acetic acid (23:23:12:9) is effective for separating nitrosated or nitrated derivatives. Post-chromatographic detection with ninhydrin spray distinguishes amino group reactivity, while UV-Vis spectrophotometry (400–540 nm) quantifies absorbance shifts caused by nitrosation/nitration .

Q. How is the structural integrity of iodinated tyrosine derivatives validated?

Combined techniques such as 3D electron diffraction (3D-ED), powder X-ray diffraction (XRD), and solid-state NMR are critical. For example, polymorphic forms of tyrosine derivatives can be resolved using Rietveld refinement and AIRSS computational predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in TLC mobility data for nitrotyrosine vs. nitrosated derivatives?

Discrepancies arise due to differing reaction pathways (e.g., nitration vs. nitrosation). In TLC, nitrotyrosine exhibits higher mobility and yellow coloration with ninhydrin, while nitrosated derivatives show pinkish-brown hues. Confirmatory UV-Vis analysis (e.g., absorbance peaks at 400–480 nm for nitrosated products) and mass spectrometry are recommended to validate structural assignments .

Q. What considerations are essential when designing in vivo studies to assess the metabolic fate of iodinated tyrosine derivatives?

Key factors include:

  • Dose optimization : Balance between physiological relevance and avoidance of thyroid disruption (e.g., 5–20 mg/kg in rabbit models) .
  • Tracer methods : Use of radiolabeled isotopes (e.g., ¹³¹I) to track metabolic incorporation while minimizing chemical substitution (<1 iodine atom/molecule) .
  • Endpoint selection : Monitor thyroid hormone levels (T3/T4), urinary iodine excretion, and hepatic deiodinase activity .

Q. How can TLC conditions be optimized to separate iodinated tyrosine derivatives with similar polarity?

Multiresponse optimization frameworks, as demonstrated for tyrosinase assays, can be adapted. Variables include solvent composition, plate saturation (e.g., ammonia vapor), and detection reagents. A design-of-experiments (DoE) approach using software tools (e.g., Design-Expert®) improves resolution and reduces false positives .

Q. What are the challenges in radiolabeling tyrosine derivatives with iodine isotopes, and how can they be mitigated?

Challenges include:

  • Carrier-free contamination : Use high-purity ¹³¹I and minimize protein quantities (e.g., 5 µg) to avoid over-iodination.
  • Immunoreactivity loss : Limit substitution to 0.5–1.0 iodine atoms/molecule, as higher levels degrade protein function .
  • Degradation control : Purify labeled products via size-exclusion chromatography to remove unreacted iodine.

Q. How should discrepancies in UV-Vis spectral data for reaction products be addressed?

Nitrosation (e.g., by nitrite) increases absorbance at 400–480 nm, while nitration (e.g., peroxynitrite) shifts peaks beyond 500 nm. Use kinetic assays to distinguish transient intermediates and validate with HPLC-MS for unambiguous identification .

Safety and Handling

Q. What are the key safety protocols for handling this compound?

Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral/dermal/inhalation routes). Required precautions include:

  • Ventilation : Use fume hoods for powder handling.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Storage : +4°C in airtight, light-resistant containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.